While the provided literature lacks a specific synthesis protocol for N-(3-chloro-4-fluorophenyl)-N'-(3,4,5-trimethoxyphenyl)urea, its structure suggests a possible synthesis route. A common method for synthesizing diarylureas involves reacting an aryl isocyanate with an arylamine. [] Therefore, a possible synthetic approach could involve reacting 3-chloro-4-fluoro phenyl isocyanate with 3,4,5-trimethoxy aniline under suitable reaction conditions.
A study investigated the anticancer potential of a novel Combretastatin A4 derivative structurally similar to N-(3-chloro-4-fluorophenyl)-N'-(3,4,5-trimethoxyphenyl)urea, named (1-(3-chloro-4-fluorophenyl)-N-(2-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide. [] Although this derivative replaces the urea linkage with a triazole ring, the structural similarities imply that N-(3-chloro-4-fluorophenyl)-N'-(3,4,5-trimethoxyphenyl)urea might possess anticancer properties worth exploring.
Research on diarylisoxazole-3-carboxamides, structurally analogous to N-(3-chloro-4-fluorophenyl)-N'-(3,4,5-trimethoxyphenyl)urea, identified potent inhibitors of the mitochondrial permeability transition pore (mtPTP). [] This finding suggests a potential avenue for investigating the compound's impact on mtPTP opening, a critical event in cell death regulation and a potential therapeutic target for various diseases.
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1